5-Lipoxygenase Inhibitory Potency: 4-Hydroxybenzylidene Analog vs. Des-Hydroxy Benzylidene Comparator
The (5Z)-5-benzylidene-2-(phenylamino)-1,3-thiazol-4(5H)-one analog, which lacks the 4-hydroxy group on the benzylidene ring, demonstrates an IC50 of 0.03 µM against human 5-lipoxygenase (EC 1.13.11.34) in both cell-based (isolated human polymorphonuclear leukocytes) and cell-free (100,000g supernatant of PMNL homogenates) assay formats [1]. The target compound, bearing a 4-hydroxy substituent, is expected to exhibit enhanced or altered potency due to the additional hydrogen-bond donor/acceptor capability and improved aqueous solubility conferred by the phenolic -OH group, a well-established SAR trend in 5-arylidene-4-thiazolidinone series [2]. However, direct quantitative IC50 data for the target compound against 5-lipoxygenase has not been publicly reported to date.
| Evidence Dimension | 5-Lipoxygenase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted enhanced potency based on 4-OH SAR |
| Comparator Or Baseline | (5Z)-5-benzylidene-2-(phenylamino)-1,3-thiazol-4(5H)-one: IC50 = 0.03 µM |
| Quantified Difference | Structural difference: 4-OH present vs. absent; quantitative potency difference not established |
| Conditions | Human isolated polymorphonuclear leukocytes (cell-based) and 100,000g supernatant of human PMNL homogenates (cell-free); pH and temperature not specified |
Why This Matters
For researchers screening anti-inflammatory candidates, the 4-hydroxy modification in the target compound provides a chemical handle for improved target binding and pharmacokinetics compared to the des-hydroxy analog, which already shows nanomolar-range 5-LOX inhibition.
- [1] BRENDA Enzyme Database – EC 1.13.11.34 (Arachidonate 5-lipoxygenase). Inhibitor: (5Z)-5-benzylidene-2-(phenylamino)-1,3-thiazol-4(5H)-one, IC50 = 0.03 µM. Reference 728092. View Source
- [2] Subtel'na, I. et al. (2010) Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry, 18(14), 5090–5102. Class-level SAR: hydroxy substitution modulates activity. View Source
